molecular formula C10H10F2O3 B1407805 4-(2,2-Difluoroethoxy)-3-methylbenzoic acid CAS No. 1373864-75-5

4-(2,2-Difluoroethoxy)-3-methylbenzoic acid

Cat. No. B1407805
M. Wt: 216.18 g/mol
InChI Key: BKQMFYNBJDZACS-UHFFFAOYSA-N
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Description

Compounds like “4-(2,2-Difluoroethoxy)-3-methylbenzoic acid” belong to a class of organic compounds known as benzoic acids and derivatives. These are compounds containing a benzoic acid or a derivative thereof .


Molecular Structure Analysis

The molecular structure of a compound like “4-(2,2-Difluoroethoxy)-3-methylbenzoic acid” would likely include a benzene ring (due to the “benzoic acid” part of the name), a carboxylic acid group (-COOH), a methyl group (-CH3), and a difluoroethoxy group (-OCH2CF2H) .


Chemical Reactions Analysis

Benzoic acids and their derivatives can undergo a variety of chemical reactions, including but not limited to: decarboxylation, reduction, and reactions with bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4-(2,2-Difluoroethoxy)-3-methylbenzoic acid” would depend on its specific structure. Properties could include melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .

Safety And Hazards

The safety and hazards associated with a compound like “4-(2,2-Difluoroethoxy)-3-methylbenzoic acid” would depend on its specific properties. Some general precautions when handling benzoic acid derivatives might include avoiding inhalation or contact with skin and eyes, and not ingesting the compound .

Future Directions

The future directions for a compound like “4-(2,2-Difluoroethoxy)-3-methylbenzoic acid” would depend on its potential applications. For example, if it has medicinal properties, future research might focus on drug development .

properties

IUPAC Name

4-(2,2-difluoroethoxy)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-6-4-7(10(13)14)2-3-8(6)15-5-9(11)12/h2-4,9H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQMFYNBJDZACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Difluoroethoxy)-3-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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